8-(4-bromophenyl)-3-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
8-(4-bromophenyl)-3-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound that belongs to the class of imidazo[2,1-f]purines This compound is characterized by its unique structure, which includes a bromophenyl group, an ethyl group, and multiple methyl groups attached to the imidazo[2,1-f]purine core
Preparation Methods
The synthesis of 8-(4-bromophenyl)-3-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazo[2,1-f]purine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the bromophenyl group: This step often involves a bromination reaction using reagents such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Alkylation reactions: The ethyl and methyl groups are introduced through alkylation reactions using suitable alkyl halides and bases.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
8-(4-bromophenyl)-3-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other functional groups using nucleophilic substitution reagents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-(4-bromophenyl)-3-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has a wide range of scientific research applications, including:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: This compound is used in the development of new materials and as a precursor in the synthesis of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-(4-bromophenyl)-3-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets and pathways. The bromophenyl group and the imidazo[2,1-f]purine core are believed to play key roles in its biological activity. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
8-(4-bromophenyl)-3-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can be compared with other similar compounds, such as:
Imidazo[2,1-f]purine derivatives: These compounds share the same core structure but differ in the substituents attached to the core. They may exhibit different biological activities and properties.
Bromophenyl derivatives: Compounds with a bromophenyl group may have similar reactivity and applications but differ in their overall structure and properties.
Alkylated purines: These compounds have alkyl groups attached to the purine core and may have similar or distinct biological activities compared to this compound.
The uniqueness of this compound lies in its specific combination of substituents, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
6-(4-bromophenyl)-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN5O2/c1-5-22-16(25)14-15(21(4)18(22)26)20-17-23(10(2)11(3)24(14)17)13-8-6-12(19)7-9-13/h6-9H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRONETXMVEMMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C3N2C(=C(N3C4=CC=C(C=C4)Br)C)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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